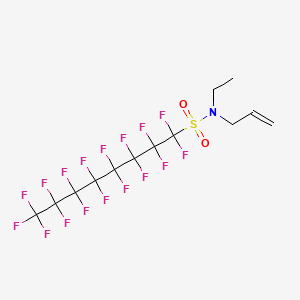
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane
Vue d'ensemble
Description
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is a heterocyclic organic compound . It has a molecular weight of 309.952 and a molecular formula of C4H2F7I . The IUPAC name for this compound is 1,1,1,2,4,4,4-heptafluoro-2-iodobutane .
Molecular Structure Analysis
The molecular structure of 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane can be represented by the canonical SMILES string: C(C(C(F)(F)F)(F)I)C(F)(F)F . This indicates that the compound consists of a butane backbone with seven fluorine atoms and one iodine atom attached.Applications De Recherche Scientifique
Radical Addition Reactions
One study investigated the addition of free radicals to unsaturated systems, including the reaction of heptafluoro-2-iodopropane with vinyl fluoride and trifluoroethylene, leading to the formation of various adducts such as 1,1,1,2,4-pentafluoro-4-iodo-2-trifluoromethylbutane and 1,1,1,2,3,4,4-heptafluoro-4-iodo-2-trifluoromethylbutane under different conditions (Fleming, Haszeldine, & Tipping, 1973).
Spectroscopy and Molecular Structure
Another study presented the far-ultra-violet spectra of various iodo-alkanes, including branched chain compounds, to understand the electronic transitions and effects of fluorine substitution on their spectral properties (Boschi & Salahub, 1972).
Halogen Bonding Studies
Halogen bonding involving iodo-perfluoroalkanes, such as 1-iodo-perfluorobutane and 2-iodo-perfluoropropane, was studied using spectroscopy, revealing insights into the interaction strength and molecular behavior of these compounds with nucleophiles like pyridine (Fan et al., 2009).
Polymer Synthesis Models
In the realm of polymer science, heptafluoro-2-iodopropane was used as a chain-transfer agent in telomerization reactions, aiding in the synthesis of models for certain fluorocarbon polymers, which are important for understanding the structure-property relationships in these materials (Chambers, Hutchinson, Mobbs, & Musgrave, 1964).
Propriétés
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-2-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7I/c5-2(12,4(9,10)11)1-3(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHDXRHZVCPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631391 | |
| Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane | |
CAS RN |
29151-22-2 | |
| Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



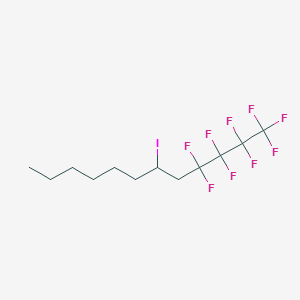
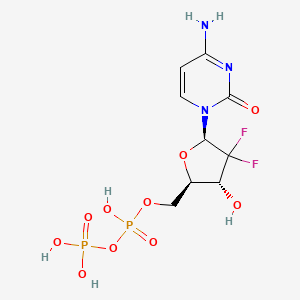
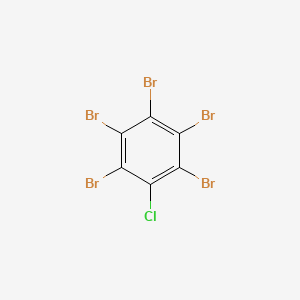
![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)
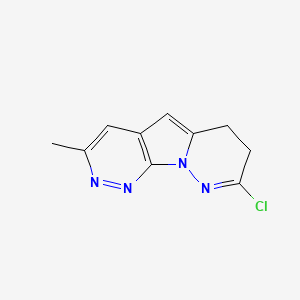

![5,7-Dichloro-1,3,6-triphenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B3067052.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)
![5-Chloro-1,3-dimethyl-2,4,7-trioxo-8-phenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067060.png)

